![molecular formula C26H24N6O4S B2800374 N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223950-67-1](/img/no-structure.png)

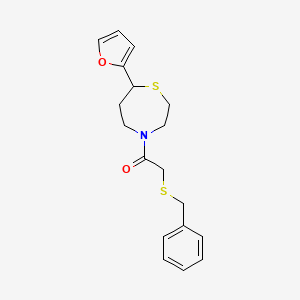

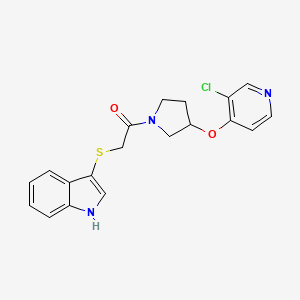

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

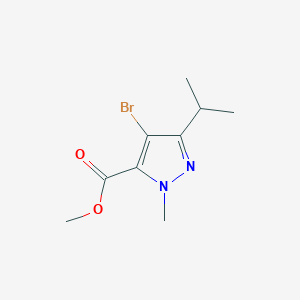

The synthesis of this compound involves a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The reaction yields the desired product, which can be crystallized from solvents like acetone, EtOAc, or EtOH .

Molecular Structure Analysis

The crystal structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide reveals its arrangement in the solid state. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group. These rings are not coplanar, forming a dihedral angle of 53.5° .

Chemical Reactions Analysis

The preliminary mechanism of action for this compound has been investigated. Further experiments, including morphological analysis and cell apoptosis assessment, have been conducted .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide include its monoclinic crystal structure, with specific unit cell dimensions and angles .

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Applications

Research into similar heterocyclic compounds demonstrates a keen interest in synthesizing novel entities for potential insecticidal use. For instance, Fadda et al. (2017) explored the synthesis of diverse heterocycles incorporating thiadiazole moieties, demonstrating insecticidal efficacy against Spodoptera littoralis (Fadda et al., 2017). This study underscores the potential utility of structurally complex compounds in developing new insecticidal agents.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of novel heterocyclic compounds have been a subject of considerable interest. For example, Hassan (2013) detailed the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives, which displayed significant antibacterial and antifungal activities (Hassan, 2013). These findings suggest that compounds with intricate heterocyclic structures, similar to the compound , may possess valuable antimicrobial properties, warranting further investigation.

Potential Anticancer Activities

Another area of scientific research where related compounds have shown promise is in anticancer activity. The synthesis of heterocyclic compounds incorporating sulfonamide thiazole derivatives has been investigated for their potential insecticidal and anticancer effects. Soliman et al. (2020) provided insights into the biochemical impacts of these compounds, suggesting their utility as anticancer agents against specific targets (Soliman et al., 2020).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is the benzo[d][1,3]dioxole-5-carboxylic acid, which is synthesized from 2,4-dihydroxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,4-dihydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "water (H2O)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-butoxyaniline (1.0 g, 6.4 mmol) and 2-chloro-5-nitrobenzoic acid (1.5 g, 6.4 mmol) in DMF (20 mL) and add TEA (1.5 mL, 10.8 mmol).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into diethyl ether (100 mL) and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol as a yellow solid (1.8 g, 85% yield).", "Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve 2,4-dihydroxybenzoic acid (1.0 g, 6.4 mmol) in NaOH (10 mL, 2 M) and heat the mixture at 80°C for 2 hours.", "- Acidify the reaction mixture with HCl (2 M) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the benzo[d][1,3]dioxole-5-carboxylic acid as a white solid (0.8 g, 80% yield).", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (0.5 g, 1.6 mmol), benzo[d][1,3]dioxole-5-carboxylic acid (0.5 g, 2.4 mmol), DCC (0.7 g, 3.4 mmol), and NHS (0.5 g, 4.3 mmol) in DMF (10 mL).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.6 g, 60% yield)." ] } | |

CAS RN |

1223950-67-1 |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

Molecular Formula |

C26H24N6O4S |

Molecular Weight |

516.58 |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H24N6O4S/c1-2-3-12-34-19-7-4-17(5-8-19)20-14-21-25-28-29-26(31(25)10-11-32(21)30-20)37-15-24(33)27-18-6-9-22-23(13-18)36-16-35-22/h4-11,13-14H,2-3,12,15-16H2,1H3,(H,27,33) |

InChI Key |

POCHEZGHCFIDCO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)